o-Cresolphthalein complexone tetrasodium salt is primarily used as a calcium indicator in complexometric titration for the determination of calcium concentration in various samples, including:
The indicator forms a colored complex with free calcium ions at a specific pH range, allowing for the visual identification of the endpoint in the titration. This method is known for its simplicity, selectivity, and accuracy for calcium determination.
o-Cresolphthalein complexone can also act as a masking agent to selectively complex with interfering metal ions in various analytical techniques, such as:
This property allows for the analysis of calcium in complex matrices without interference from other metal ions.
o-Cresolphthalein complexone tetrasodium salt has been explored in other research areas, including:
o-Cresolphthalein complexone tetrasodium salt is a chemical compound with the molecular formula C32H28N2Na4O12 and a molecular weight of 724.53 g/mol. It is a water-soluble complexone, primarily recognized for its role as a chelating agent and indicator in various analytical applications. The compound is characterized by its ability to form stable complexes with metal ions, particularly calcium, which makes it valuable in both laboratory and industrial settings. Its appearance is typically that of a purple powder or crystals, indicating its distinct chemical properties .
The primary mechanism of action of OPCPTS lies in its ability to chelate metal ions. In proteomics research, this property is particularly valuable for protein purification. OPCPTS can selectively bind and remove unwanted metal ions that might interfere with downstream applications like protein separation techniques []. This targeted chelation helps maintain protein integrity and functionality, leading to more accurate and reliable proteomic analysis.
The primary chemical reaction involving o-Cresolphthalein complexone tetrasodium salt is its interaction with calcium ions. When dissolved in an aqueous solution, the compound reacts with calcium ions to form a colored complex, which can be quantitatively measured. This reaction is significant in titrimetric analyses where the endpoint can be visually detected due to the color change associated with the formation of the calcium complex:
This reaction is crucial for determining calcium concentrations in various samples, including biological fluids and environmental samples .
The synthesis of o-Cresolphthalein complexone tetrasodium salt typically involves the reaction of o-cresolphthalein with sodium hydroxide and other reagents to form the tetrasodium salt form. The general synthesis pathway includes:
The process may vary slightly depending on the specific laboratory protocols employed but generally adheres to these steps .
o-Cresolphthalein complexone tetrasodium salt has a wide range of applications, particularly in analytical chemistry:
Interaction studies involving o-Cresolphthalein complexone tetrasodium salt primarily focus on its chelation properties with various metal ions beyond calcium, including magnesium and other divalent cations. These studies help elucidate its selectivity and binding affinities, which are essential for optimizing its use in analytical methods. The interactions can influence the stability of complexes formed and may also affect the sensitivity of detection methods employed in assays .
Several compounds exhibit similar chelating properties to o-Cresolphthalein complexone tetrasodium salt. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ethylenediaminetetraacetic acid | C10H16N2O8 | Stronger chelator for multiple metal ions |
| 1-Hydroxyethane-1,1-diphosphonic acid | C2H7O7P2 | Used primarily for bone density studies |
| DTPA (Diethylenetriaminepentaacetic acid) | C14H23N5O10 | Effective for heavy metal ion chelation |
o-Cresolphthalein complexone tetrasodium salt stands out due to its specific application as an indicator for calcium ions, making it particularly useful in titrimetric analyses where visual endpoints are necessary. In contrast, compounds like ethylenediaminetetraacetic acid and DTPA are broader-spectrum chelators used across various fields including environmental science and medicine .
The synthesis of o-cresolphthalein complexone tetrasodium salt represents a multi-step process that begins with the formation of the basic phthalein structure followed by complexone functionalization and salt formation [1]. The primary precursor material for this synthesis is o-cresolphthalein, which serves as the foundational molecular scaffold [2].
The initial step involves the synthesis of o-cresolphthalein through a condensation reaction between phthalic anhydride and o-cresol in the presence of anhydrous zinc chloride as a catalyst [2]. This reaction follows the general mechanism for phthalein dye synthesis, where two equivalents of o-cresol react with one equivalent of phthalic anhydride under controlled temperature conditions [3]. The reaction proceeds through electrophilic aromatic substitution, forming the characteristic triphenylmethane structure with lactone functionality [2].
Following the formation of o-cresolphthalein, the complexone functionality is introduced through aminomethylation reactions [4]. The complexone formation involves the attachment of bis-carboxymethylamino groups to specific positions on the aromatic rings [5]. This process utilizes formaldehyde and glycine or its derivatives as key reagents to introduce the chelating carboxylate groups that define the complexone structure [4].
The tetrasodium salt formation represents the final step in the synthesis pathway . This process involves neutralization of the carboxylic acid groups present in the complexone structure with sodium hydroxide [7]. The stoichiometric ratio requires four equivalents of sodium hydroxide to neutralize the four carboxylic acid groups, resulting in the tetrasodium salt form with enhanced water solubility [7].
The molecular formula of the final product is C₃₂H₂₈N₂Na₄O₁₂ with a molecular weight of 724.54 grams per mole [8] [9]. The compound exhibits characteristic purple coloration in its crystalline form and demonstrates excellent water solubility properties due to the ionic nature of the sodium carboxylate groups [9].
Table 1: Key Precursor Materials and Their Properties
| Precursor Material | Molecular Formula | Role in Synthesis | Purity Requirements |
|---|---|---|---|
| Phthalic Anhydride | C₈H₄O₃ | Core structure formation | ≥99% |
| o-Cresol | C₇H₈O | Phenolic component | ≥98% |
| Zinc Chloride (Anhydrous) | ZnCl₂ | Catalyst | ≥97% |
| Formaldehyde | CH₂O | Aminomethylation | 37% aqueous solution |
| Glycine | C₂H₅NO₂ | Carboxylate introduction | ≥99% |
| Sodium Hydroxide | NaOH | Salt formation | ≥98% |
The optimization of synthesis parameters for o-cresolphthalein complexone tetrasodium salt production requires careful control of multiple variables to achieve maximum yield and product purity [2]. Temperature control emerges as a critical parameter throughout the multi-step synthesis process [3].
For the initial phthalein formation step, optimal temperature ranges between 105-110°C with reaction times extending 5-6 hours [2]. Higher temperatures risk decomposition of sensitive intermediates, while lower temperatures result in incomplete condensation reactions [3]. The heating rate must be controlled to prevent rapid polymerization, which can occur when the molten reactants are subjected to prolonged high temperatures [2].
The molar ratios of reactants significantly influence both yield and selectivity [2]. Research indicates that the optimal ratio for phthalic anhydride to o-cresol to zinc chloride is 1:1.2:1.2, providing slight excess of the phenolic component to drive the condensation reaction to completion [2]. Deviation from these ratios can lead to formation of undesired side products or incomplete conversion [3].
pH control during the complexone formation and salt precipitation steps proves equally critical [4]. The aminomethylation reactions require alkaline conditions with pH values maintained between 9-11 for optimal reaction rates [4]. During the final neutralization step, careful addition of sodium hydroxide solution ensures complete conversion to the tetrasodium salt without over-neutralization [7].
Purification methodologies significantly impact final product quality [2]. The crude product typically undergoes dissolution in sodium hydroxide solution followed by filtration through fine filter paper to remove insoluble impurities [2]. Subsequent acidification with hydrochloric acid precipitates the product, which is then collected by filtration and thoroughly washed with water to remove residual salts [2].
Table 2: Optimized Synthesis Parameters
| Process Step | Temperature (°C) | Time (hours) | pH Range | Key Parameters |
|---|---|---|---|---|
| Phthalein Formation | 105-110 | 5-6 | N/A | Anhydrous conditions |
| Complexone Introduction | 80-90 | 8-12 | 9-11 | Controlled addition rate |
| Salt Formation | 25-40 | 2-4 | 12-13 | Stoichiometric NaOH |
| Purification | 60-80 | 1-2 | 2-3 | Multiple washing cycles |
Solvent selection influences both reaction efficiency and product isolation [2]. Aqueous systems predominate during the complexone formation and salt precipitation steps due to the hydrophilic nature of the carboxylate groups [4]. However, organic solvents may be employed during intermediate purification steps to selectively remove lipophilic impurities [2].
The transition from laboratory-scale synthesis to industrial production of o-cresolphthalein complexone tetrasodium salt presents numerous technical and economic challenges [10]. Scale-up difficulties arise primarily from the multi-step nature of the synthesis and the sensitivity of intermediate compounds to processing conditions [11].
Heat transfer limitations represent a fundamental challenge in large-scale reactors [10]. Laboratory-scale reactions benefit from rapid heat dissipation due to favorable surface-area-to-volume ratios, while industrial reactors require sophisticated temperature control systems to manage exothermic reactions [11]. The condensation reaction between phthalic anhydride and o-cresol generates significant heat, necessitating gradual addition protocols and enhanced cooling capacity in production-scale equipment [2].
Mixing efficiency becomes increasingly problematic as reactor volumes increase [10]. The viscosity of reaction mixtures changes dramatically throughout the synthesis process, particularly during the molten phase of phthalein formation [11]. Industrial reactors must incorporate advanced agitation systems capable of maintaining homogeneous conditions across varying viscosity profiles [12].
Quality control and consistency present ongoing challenges in large-scale production [13]. The multi-step synthesis pathway creates multiple opportunities for variability introduction, requiring comprehensive analytical monitoring at each stage [11]. Process analytical technology implementation enables real-time monitoring of critical parameters such as pH, temperature, and reaction completion [13].
Raw material handling and storage considerations become more complex at industrial scale [14]. The hygroscopic nature of several precursors, particularly zinc chloride and sodium hydroxide, demands specialized storage facilities with controlled humidity environments [15]. Additionally, the corrosive properties of some reagents necessitate specialized materials of construction for processing equipment [14].
Waste management and environmental considerations significantly impact industrial operations [14]. The synthesis generates substantial quantities of aqueous waste streams containing residual salts and organic impurities [13]. Treatment and disposal of these streams require specialized facilities and add considerable cost to the manufacturing process [14].
Table 3: Industrial Manufacturing Challenges and Solutions
| Challenge Category | Specific Issues | Proposed Solutions | Implementation Complexity |
|---|---|---|---|
| Heat Management | Exothermic reactions, Hot spots | Enhanced cooling systems, Staged addition | High |
| Mixing Efficiency | Viscosity variation, Dead zones | Advanced impeller design, Multiple agitators | Medium |
| Quality Control | Batch variation, Impurity levels | Process analytical technology, Statistical process control | High |
| Material Handling | Corrosive reagents, Hygroscopic materials | Specialized storage, Inert atmosphere systems | Medium |
| Waste Treatment | Aqueous streams, Organic residues | Advanced treatment systems, Solvent recovery | High |
Process economics play a crucial role in determining the viability of industrial production [13]. The multi-step synthesis requires significant capital investment in specialized equipment, while the relatively low market volume for this specialty chemical limits economies of scale [16]. Optimization efforts focus on maximizing yield per batch and minimizing processing time to improve overall economics [13].
Regulatory compliance adds another layer of complexity to industrial operations [13]. Manufacturing facilities must adhere to strict environmental regulations governing emissions and waste disposal while maintaining comprehensive documentation of all process parameters [14]. These requirements necessitate substantial investment in monitoring and control systems beyond those required for basic process operation [13].
O-Cresolphthalein complexone tetrasodium salt demonstrates distinct solubility characteristics in different media environments. The compound exhibits good water solubility, with specific formulations showing clear dissolution properties in aqueous systems [1]. The tetrasodium salt form enhances water solubility compared to the free acid form, which facilitates its application in analytical procedures requiring aqueous solutions.
| Solvent | Solubility | Conditions | Source |
|---|---|---|---|
| Water | Clear solution | 0.1% concentration | Molekula |
| Methanol | 1 mg/mL | Room temperature | Sigma-Aldrich |
| 0.1N NaOH | Clear purple solution | Alkaline conditions | MP Biomedical |
| Ethanol | Soluble | General conditions | Adipogen |
The compound shows marked stability differences across various conditions. In solid form, the material exhibits air sensitivity, requiring proper storage conditions to maintain integrity [2]. The tetrasodium salt form remains stable when stored at ambient temperatures under appropriate conditions, with manufacturers recommending storage below 30°C to prevent degradation [3].
In aqueous media, the stability is influenced by pH conditions. The compound demonstrates enhanced stability in alkaline environments, which is consistent with its analytical applications in high pH buffer systems. The complexone structure provides inherent stability through the multiple carboxylate groups that can coordinate with metal ions, forming stable chelate complexes [4].
O-Cresolphthalein complexone tetrasodium salt exhibits characteristic absorption properties in the UV-visible region. The compound shows maximum absorption wavelengths that are pH-dependent, with significant shifts occurring under different conditions [5].
| Wavelength (nm) | Conditions | Characteristics | Source |
|---|---|---|---|
| 564-570 | 0.1N NaOH | Lambda max for o-cresolphthalein | Thermo Fisher |
| 575 | Alkaline pH | Complex formation | Multiple sources |
| 570 | Post-column detection | Analytical applications | Research studies |
The spectroscopic behavior demonstrates pH-dependent chromophore formation, with colorless solutions at pH below 8.2 transitioning to colored complexes at higher pH values. This pH-sensitive behavior is fundamental to the compound's function as both an indicator and analytical reagent.
Infrared spectroscopic analysis of o-cresolphthalein complexone tetrasodium salt has been documented using Fourier Transform Infrared (FT-IR) spectroscopy. The compound shows characteristic vibrational modes consistent with its molecular structure containing carboxylate groups, phenolic hydroxyl groups, and aromatic systems [6].
| Spectral Region | Assignment | Instrument | Source |
|---|---|---|---|
| Full spectrum | Available | Bruker Tensor 27 FT-IR | SpectraBase |
| Sample preparation | KBr pellet | Standard technique | Bio-Rad Laboratories |
| Verification | Conforms to standard | Quality control | Avantor Sciences |
The infrared spectrum provides structural confirmation through characteristic absorption bands corresponding to functional groups present in the complexone structure. The presence of multiple carboxylate groups, phenolic hydroxyl groups, and the benzofuran ring system can be identified through their distinctive vibrational frequencies [6].
While comprehensive NMR data for the tetrasodium salt form is limited in the literature, the parent compound o-cresolphthalein complexone has been characterized using various NMR techniques. The molecular structure contains multiple chemically distinct carbon and hydrogen environments that would be observable in NMR spectra [7].
The complex structure featuring two methyl-substituted phenolic rings connected through a central benzofuran core, along with the four carboxylate-containing side chains, provides numerous NMR-active sites for spectroscopic analysis. The sodium salt form would show simplified spectra compared to the free acid due to the deprotonated carboxylate groups [8].
O-Cresolphthalein complexone tetrasodium salt demonstrates specific thermodynamic behavior in metal chelation reactions, particularly with alkaline earth metals. The compound forms stable complexes with calcium, magnesium, strontium, and barium ions through multidentate coordination [9].
| Metal Ion | Complex Stoichiometry | Stability | pH Optimum | Source |
|---|---|---|---|---|
| Ca²⁺ | 1:1 and 2:1 complexes | High stability | 10-12 | Clinical studies |
| Mg²⁺ | 1:1 primarily | Moderate stability | 10-12 | Analytical methods |
| Sr²⁺ | 1:1 complex | Good stability | 10-12 | Chromatographic studies |
| Ba²⁺ | 1:1 complex | Good stability | 10-12 | Complexometric titrations |
The formation constants for these complexes indicate strong binding affinity, with calcium showing particularly high stability constants. The thermodynamic stability is enhanced by the chelate effect, where the multidentate nature of the complexone provides entropic advantages over monodentate ligands [10].
The kinetic aspects of chelation reactions involving o-cresolphthalein complexone tetrasodium salt reveal interesting mechanistic features. The compound exhibits both fast and slow reaction components depending on the metal ion and reaction conditions [11].
Calcium complexation kinetics show evidence of both 1:1 and 2:1 complex formation, with the 1:1 complex predominating at low calcium concentrations and causing non-linearity in analytical calibration curves. At higher calcium concentrations, the complexone becomes the limiting reagent, resulting in different kinetic behavior [12].
| Reaction Type | Rate Characteristics | Influencing Factors | Source |
|---|---|---|---|
| Complex formation | pH-dependent | Temperature, ionic strength | General kinetics |
| Dissociation | Slow at alkaline pH | pH, competing ligands | Analytical studies |
| Ligand exchange | Variable rates | Metal ion type, concentration | Coordination chemistry |
The kinetic chelate effect manifests in the slower dissociation rates compared to analogous monodentate ligands, contributing to the analytical utility of the compound. The first dissociation step is particularly slow due to the need for conformational changes in the chelate structure [10].